Phenylphosphinic acid

Description

Structure

3D Structure

Properties

CAS No. |

1779-48-2 |

|---|---|

Molecular Formula |

C6H7O2P |

Molecular Weight |

142.09 g/mol |

IUPAC Name |

phenylphosphonous acid |

InChI |

InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,7-8H |

InChI Key |

CGNKSELPNJJTSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phenylphosphinic acid; NSC 2670; NSC-2670; NSC2670 |

Origin of Product |

United States |

Foundational & Exploratory

Phenylphosphinic Acid: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphinic acid, a key organophosphorus intermediate, holds a significant position in the landscape of synthetic chemistry. Its discovery and the development of its synthesis have paved the way for a diverse range of applications, from the creation of novel therapeutic agents to the formulation of advanced materials. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of this compound and a detailed examination of its earliest documented synthetic routes. By understanding the foundational methodologies, researchers can gain a deeper appreciation for the evolution of organophosphorus chemistry and draw inspiration for contemporary synthetic challenges.

The Discovery of this compound: A Historical Perspective

The discovery of this compound is attributed to the pioneering work of German chemist August Michaelis in the latter half of the 19th century. His extensive investigations into the synthesis and reactivity of organophosphorus compounds laid the groundwork for much of the field. In a seminal publication in Justus Liebigs Annalen der Chemie in 1876, Michaelis described the first synthesis of this important compound, thereby marking its formal discovery.[1][2] This work was a significant advancement, as it introduced a reliable method for the formation of a stable carbon-phosphorus bond in an aromatic system, opening new avenues for the synthesis of a previously inaccessible class of compounds.

Historical Synthesis of this compound: The Michaelis Approach

The original method for the synthesis of this compound, as detailed by A. Michaelis in 1876, involved a multi-step process starting from benzene (B151609) and phosphorus trichloride (B1173362). This foundational synthesis, while rudimentary by modern standards, was a landmark achievement in 19th-century organic chemistry.

Experimental Protocol: The Michaelis Synthesis (1876)

The following protocol is a reconstruction of the historical synthesis described by A. Michaelis. It is important to note that the reaction conditions and analytical techniques of the era were not as refined as those available today.

Step 1: Synthesis of Phenylphosphonous Dichloride (Benzenephosphorus Dichloride)

This initial step, a Friedel-Crafts-type reaction, establishes the crucial carbon-phosphorus bond.

-

Reactants:

-

Benzene

-

Phosphorus trichloride (PCl₃)

-

Aluminum chloride (AlCl₃) - (While not explicitly detailed in all modern interpretations, its use is consistent with Friedel-Crafts chemistry of the period for activating the phosphorus halide).

-

-

Procedure:

-

A mixture of benzene and phosphorus trichloride was heated in a sealed tube or a flask equipped with a reflux condenser.

-

The reaction was likely heated for an extended period to drive the formation of phenylphosphonous dichloride (C₆H₅PCl₂).

-

Upon cooling, the reaction mixture would have been carefully treated to decompose the aluminum chloride complex, likely with the cautious addition of water or ice.

-

The organic layer containing the crude phenylphosphonous dichloride was then separated and purified by distillation.

-

Step 2: Hydrolysis of Phenylphosphonous Dichloride to this compound

The final step involves the hydrolysis of the reactive phosphonous dichloride to yield the desired acid.

-

Reactants:

-

Phenylphosphonous dichloride (C₆H₅PCl₂)

-

Water

-

-

Procedure:

-

Phenylphosphonous dichloride was carefully added to an excess of water. The hydrolysis is a vigorous reaction, producing hydrogen chloride gas.

-

The aqueous solution was then likely heated to ensure complete hydrolysis.

-

Upon cooling, this compound would crystallize from the solution.

-

The crude product was then collected by filtration and could be further purified by recrystallization from hot water or other suitable solvents.

-

Quantitative Data from Historical Synthesis

Historical records from the 19th century often lack the detailed quantitative data, such as precise yields and purity analyses, that are standard in modern chemical literature. The focus was primarily on the successful isolation and characterization of new compounds.

| Parameter | Historical Data (Estimated) | Notes |

| Yield | Not explicitly reported | Yields for multi-step syntheses in this era were often low due to less efficient reaction conditions and purification techniques. |

| Purity | Based on elemental analysis and melting point | Purity was typically assessed by repeated crystallization to a constant melting point and confirmation of the elemental composition through combustion analysis. |

| Melting Point | Reported by Michaelis | The melting point of the purified this compound was a key physical constant used for its identification. Modern sources report a melting point in the range of 83-85 °C. |

Logical Workflow of the Michaelis Synthesis

The following diagram illustrates the logical progression of the historical synthesis of this compound as pioneered by A. Michaelis.

Timeline of Key Developments

This timeline highlights the pivotal moment of discovery and the subsequent advancements in the synthesis of phosphinic acids.

Conclusion

The discovery and initial synthesis of this compound by August Michaelis represent a cornerstone in the development of organophosphorus chemistry. The foundational methods, though since refined and expanded upon, provided the essential framework for accessing this versatile class of compounds. For contemporary researchers, an appreciation of this historical context not only enriches their understanding of the field but can also spark innovation in the design of new synthetic strategies for the creation of complex molecules with critical applications in medicine and materials science.

References

A Technical Guide to the Fundamental Chemical Properties of Phenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphinic acid (PPA), also known as benzenephosphinic acid, is an organophosphorus compound with the chemical formula C₆H₇O₂P.[1][2] It is characterized by a phenyl group and a hydrogen atom directly bonded to a phosphorus atom, which is also double-bonded to one oxygen atom and single-bonded to a hydroxyl group. This structure imparts a unique combination of acidic and reductive properties, making it a versatile reagent and intermediate in various chemical syntheses.[1][3] Its applications span from its use as a synthetic intermediate and antioxidant to a component in the formation of metal salts and an accelerator for organic peroxide catalysts.[4][5] In the realm of drug development, phosphinic acid derivatives are of significant interest due to their diverse biological activities.[6] This guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols, and key structural and reactive pathways.

Molecular Structure and Identification

This compound is a white crystalline solid.[3][4] The core structure consists of a tetrahedral phosphorus atom bonded to a phenyl group, a hydroxyl group, an oxygen atom (via a double bond), and a hydrogen atom.

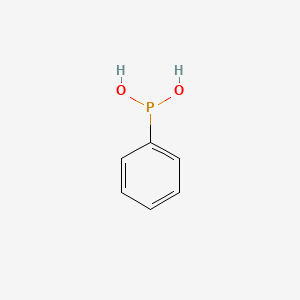

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1779-48-2[1] |

| Molecular Formula | C₆H₇O₂P[1] |

| Molecular Weight | 142.09 g/mol [4] |

| SMILES | O=P(O)(c1ccccc1)[1] |

| InChI Key | MLCHBQKMVKNBOV-UHFFFAOYSA-N[1] |

| Synonyms | Benzenephosphinic acid, Phenylphosphonous acid[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a moderately acidic compound with limited solubility in water but better solubility in polar organic solvents.[1]

Table 2: Physicochemical Data

| Property | Value | Conditions |

| Appearance | White crystalline solid[3][4] | Ambient |

| Melting Point | 83-85 °C[4] | |

| Boiling Point | 180 °C[4] | |

| Density | 1.376 g/cm³[4] | |

| pKa | 2.1[4] | 17 °C |

| Water Solubility | 7.7 g/100 mL[4] | 25 °C |

| Solubility in Supercritical CO₂ | 0.1 × 10⁻⁵ to 18 × 10⁻⁵ mol/mol | 313-333 K, 10-20 MPa[7] |

| Solubility in SC-CO₂ with Methanol (4 mol %) | 2.4 × 10⁻⁵ to 292 × 10⁻⁵ mol/mol | 313-323 K, 10-20 MPa[8] |

Reactivity and Synthetic Applications

A key reaction of this compound is its oxidation to phenylphosphonic acid, which is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[9] This transformation involves the oxidation of the phosphorus center from the +3 to the +5 state.[9]

Caption: Oxidation of this compound to phenylphosphonic acid.

This compound also serves as an antioxidant and an intermediate for forming metallic salts.[5]

Experimental Protocols

Synthesis of Phenylphosphonic Acid via Oxidation of this compound

This protocol details the oxidation of this compound using concentrated nitric acid.[9][10]

Materials:

-

This compound (10.0 g, 69.7 mmol)[10]

-

Concentrated nitric acid (3.5 mL, 54.4 mmol)[10]

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a thermometer, melt 10.0 g of this compound by heating.[9][10]

-

Once the temperature reaches 100 °C, carefully add 3.5 mL of concentrated nitric acid dropwise.[9][10]

-

After the addition is complete, allow the reaction mixture to cool to room temperature, at which point a yellow solid should form.[9][10]

-

Add 100 mL of water to the solid and transfer the mixture to a separatory funnel.[9]

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).[9][10]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[9][10]

-

Remove the solvent under reduced pressure to yield phenylphosphonic acid as a colorless solid.[9]

Caption: Workflow for the synthesis of phenylphosphonic acid.

Purification of this compound

A common method for purifying this compound is recrystallization from water.[4][5]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the purified crystals in a vacuum desiccator.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Spectral data is available for this compound.[11] |

| ¹³C NMR | Spectral data is available for the sodium salt of this compound.[12] |

| IR Spectroscopy | Infrared spectra are available for this compound, aiding in the identification of functional groups.[2][13] |

| Mass Spectrometry | Electron ionization mass spectra are available, providing information on the molecular weight and fragmentation pattern.[14][15] |

Crystal Structure

In the solid state, molecules of this compound form continuous hydrogen-bonded chains.[16] The hydrogen bond length (R O···O) is approximately 2.513 Å.[16] This intermolecular hydrogen bonding is a key feature of its crystal structure.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes burns and is harmful if swallowed.[17] It may cause irritation to the skin, eyes, and respiratory system.[3]

-

Handling: Use in a well-ventilated area with adequate personal protective equipment, including safety goggles, gloves, and protective clothing.[18] Avoid direct contact and inhalation.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[18]

Conclusion

This compound is a foundational organophosphorus compound with well-defined chemical and physical properties. Its moderate acidity, specific solubility profile, and reactivity, particularly its oxidation to phenylphosphonic acid, make it a valuable intermediate in organic synthesis. The detailed understanding of its properties, supported by robust experimental and spectroscopic data, is essential for its effective and safe utilization in research, and particularly in the development of new specialty chemicals and pharmaceuticals.

References

- 1. CAS 1779-48-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Phenylphosphonous acid [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound CAS#: 1779-48-2 [m.chemicalbook.com]

- 5. This compound | 1779-48-2 [chemicalbook.com]

- 6. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. This compound(1779-48-2) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. This compound(1779-48-2) IR Spectrum [m.chemicalbook.com]

- 14. This compound(1779-48-2) MS spectrum [chemicalbook.com]

- 15. Phenylphosphonous acid [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. 1779-48-2 | CAS DataBase [m.chemicalbook.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Phenylphosphinic Acid (CAS 1779-48-2): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Phenylphosphinic acid, also known as benzenephosphinic acid (CAS 1779-48-2), is an organophosphorus compound of significant interest in chemical synthesis and materials science.[1][2] Characterized by a phenyl group and a hydroxyl group attached to a phosphine (B1218219) oxide core, its structure confers moderate acidity and a high degree of reactivity.[2] This compound serves as a versatile intermediate in organic synthesis, a ligand in coordination chemistry, an additive with Noyori's catalyst for the oxidation of sulfides to sulfones, and a component in the development of flame retardants.[1][2][3] For professionals in drug development, its derivatives are explored for a range of potential therapeutic applications. This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.

Core Physicochemical and Structural Properties

This compound typically appears as a white to pale yellow crystalline solid or powder.[2][4][5] It is a hygroscopic, monobasic acid that is stable under normal temperatures and pressures.[1][6]

Data Presentation: Physical and Chemical Properties

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 1779-48-2 | [1][4] |

| Molecular Formula | C₆H₇O₂P | [1][2] |

| Molecular Weight | 142.09 g/mol | [1][4] |

| EC Number | 217-217-3 | [4] |

| Physical Properties | ||

| Melting Point | 83-85 °C | [4][5] |

| Boiling Point | 526.6°C (estimated) | [1] |

| Density | 1.358 g/cm³ | [1] |

| Vapor Pressure | 0.001 mmHg at 25°C | [6] |

| Thermodynamic Properties | ||

| Enthalpy of Fusion (ΔfusH°) | 12.80 kJ/mol | [7] |

| Solubility & Partitioning | ||

| Water Solubility | 7.7 g/100 mL (25 °C) | [5][6] |

| logP (Octanol/Water) | -0.33 to 0.779 | [1][7] |

| High Solubility In | Water, Ethanol, Acetone | [1] |

| Low Solubility In | Benzene, Hexane, Carbon Tetrachloride | [1] |

| Acid-Base Properties | ||

| pKa | 2.1 (17 °C) | [5] |

| Molecular Descriptors | ||

| Polar Surface Area | 84.41 Ų | [1] |

| Dipole Moment | 2.14 D | [1] |

| Refractive Index | 1.554 | [1] |

Data Presentation: Structural and Spectroscopic Parameters

The molecular geometry around the phosphorus atom is tetrahedral, with sp³ hybridization.[1]

| Structural Parameter | Value | Source |

| P=O Bond Length | 1.48 Å | [1] |

| P–C Bond Length | 1.80 Å | [1] |

| O–P–O Bond Angle | ~109.5° | [1] |

| Spectroscopic Data | Key Peaks / Characteristics | Source |

| IR Spectrum (cm⁻¹) | 1150 (P=O stretch), 950 (P–O–H bend), 750 (P–C aromatic) | [1] |

| ¹H NMR | Spectra available for review. | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for the synthesis and analysis of this compound and its derivatives.

Synthesis of Phenylphosphonic Acid via Oxidation of this compound

A primary reaction involving this compound is its oxidation to phenylphosphonic acid. This transformation is a key step in the synthesis of various organophosphorus compounds.[9][10]

Methodology: This protocol utilizes concentrated nitric acid as the oxidizing agent.[10][11]

-

Melting: In a round-bottom flask equipped with a thermometer, melt 10.0 g (69.7 mmol) of this compound by heating to 100 °C.[9][10][11]

-

Oxidation: Carefully and slowly add 3.5 mL (54.4 mmol) of concentrated nitric acid to the molten reactant.[9][10][11]

-

Cooling & Precipitation: Once the addition is complete, allow the reaction mixture to cool to room temperature, which should result in the formation of a yellow solid.[9][10][11]

-

Dissolution: Pour the resulting solid into 100 mL of water.[9][10][11]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with 50 mL portions of diethyl ether.[9][10][11]

-

Drying: Combine the organic phases and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[9][10][11]

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.[9][11]

-

Purification: The crude product can be further purified by recrystallization from diethyl ether to yield phenylphosphonic acid as a colorless solid.[10][11] The reported yield is approximately 4.2 g (40%).[10]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and concentration of organophosphorus compounds like this compound and its derivatives.[12]

Methodology: This protocol outlines a general reverse-phase HPLC method.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable ratio of acetonitrile (B52724) and water. An acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is typically added.[12]

-

Standard Preparation: Accurately prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[13]

-

Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.[13]

-

Analysis:

Reactivity, Applications, and Drug Development Potential

This compound's reactivity is centered around the acidic proton and the phosphorus center, which can be oxidized from the +3 to the +5 state.[9] This reactivity underpins its use in various domains.

-

Synthetic Intermediate: It is a precursor for synthesizing other organophosphorus compounds, such as phenylphosphonic acid and various esters.[9][14]

-

Catalysis: The compound is used as an additive with Noyori's catalyst for the oxidation of sulfides to sulfones.[1][3] It also acts as a catalyst for certain esterification reactions.[6]

-

Materials Science: It is employed to enhance the flame retardancy of polymers like polylactic acid (PLA), and as an additive in unsaturated polyester (B1180765) and polyurethane resins.[3][6]

-

Drug Development: While this compound itself is not typically a therapeutic agent, its core structure is a key building block. Organophosphorus compounds, including derivatives of this compound, are investigated in medicinal chemistry for a wide range of biological activities. The P-C bond is stable in vivo, making it an attractive scaffold for designing enzyme inhibitors, haptens, and other biologically active molecules.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Data Presentation: GHS Safety Information

| Category | Information | Source |

| Signal Word | Danger | [4] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [15] |

| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [4][16][17] |

| Precautionary Statements | P260: Do not breathe dusts or mists.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][16][17] |

| Storage Class Code | 8A - Combustible corrosive hazardous materials | [4] |

Handling and Storage: Handle in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.[4] Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[6] The recommended storage is in a corrosives area.[6]

References

- 1. This compound (1779-48-2) for sale [vulcanchem.com]

- 2. CAS 1779-48-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1779-48-2 | MOLNOVA [molnova.com]

- 4. This compound 99 1779-48-2 [sigmaaldrich.com]

- 5. This compound | 1779-48-2 [chemicalbook.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. Phenylphosphonous acid (CAS 1779-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound(1779-48-2) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. kar.kent.ac.uk [kar.kent.ac.uk]

- 15. 1779-48-2|this compound| Ambeed [ambeed.com]

- 16. This compound | 1779-48-2 | TCI AMERICA [tcichemicals.com]

- 17. This compound | 1779-48-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Profile of Phenylphosphinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for phenylphosphinic acid, a compound of significant interest in chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.75 - 7.85 | Multiplet | 2H, ortho-protons | |

| 7.45 - 7.60 | Multiplet | 3H, meta- and para-protons | |

| 8.5 (broad) | Singlet | 1H, P-OH | |

| 7.0 (doublet) | Doublet | ~550 | 1H, P-H |

Solvent: Deuterated Chloroform (B151607) (CDCl₃). The chemical shift of the acidic proton (P-OH) can vary depending on concentration and temperature.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 133.5 | C (ipso) |

| 132.0 | C (para) |

| 130.5 (doublet, Jpc ≈ 10 Hz) | C (ortho) |

| 128.5 (doublet, Jpc ≈ 12 Hz) | C (meta) |

Solvent: Deuterated Chloroform (CDCl₃). Carbon atoms directly bonded to or in close proximity to the phosphorus atom exhibit splitting due to phosphorus-carbon coupling.

³¹P NMR (Phosphorus-31 NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| +22 to +25 | Multiplet | This compound |

Reference: 85% H₃PO₄. The chemical shift is observed as a multiplet due to coupling with the directly attached proton and the aromatic protons.

Infrared (IR) Spectroscopy

| Absorption Band (cm⁻¹) | Intensity | Functional Group Assignment |

| 2900 - 3100 | Strong, Broad | O-H stretch (of P-OH) |

| 2300 - 2400 | Medium | P-H stretch |

| 1440 | Medium | C=C stretch (aromatic) |

| 1150 - 1200 | Strong | P=O stretch |

| 900 - 1000 | Strong | P-O stretch |

| 690 - 750 | Strong | C-H out-of-plane bend (aromatic) |

Sample prepared as a KBr pellet.

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 142 | 100 | [M]⁺ (Molecular Ion) |

| 125 | 40 | [M-OH]⁺ |

| 78 | 35 | [C₆H₆]⁺ |

| 77 | 95 | [C₆H₅]⁺ |

| 65 | 20 | [PO₂]⁺ |

Ionization Method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Parameters:

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024

-

Relaxation Delay: 5.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 200 ppm

-

Reference: CDCl₃ at 77.16 ppm

-

³¹P NMR Spectroscopy:

-

Instrument: 162 MHz NMR Spectrometer

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 64

-

Relaxation Delay: 3.0 s

-

Acquisition Time: 2.0 s

-

Spectral Width: 100 ppm

-

Reference: External 85% H₃PO₄ at 0.00 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[1]

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a small amount of the solid this compound sample directly into the ion source using a solid probe.

-

Volatilize the sample by heating the probe.

-

Ionize the gaseous molecules using electron impact (EI) with a standard electron energy of 70 eV.

Data Acquisition:

-

Instrument: Quadrupole Mass Spectrometer

-

Parameters:

-

Mass Range: m/z 40 - 400

-

Scan Speed: 1000 amu/s

-

Ion Source Temperature: 200°C

-

Interface Temperature: 250°C

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Phenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of phenylphosphinic acid. It includes detailed data, experimental protocols, and visual representations of molecular interactions and workflows to support research and development activities involving this compound.

Spectral Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, based on solid-state NMR analysis. The data is derived from first-principles calculations and experimental results, providing a complete assignment of all nuclei.

Table 1: ¹H NMR Spectral Data for this compound (Solid-State)

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-P | 7.3 | Doublet | ¹JHP = 530 |

| H-ortho (H2, H6) | 7.8 | Multiplet | |

| H-meta (H3, H5) | 7.5 | Multiplet | |

| H-para (H4) | 7.6 | Multiplet | |

| OH | 12.5 | Broad Singlet |

Table 2: ¹³C NMR Spectral Data for this compound (Solid-State)

| Carbon Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| C1 (ipso) | 135.2 | Doublet | ¹JCP = 185 |

| C2, C6 (ortho) | 131.5 | Doublet | ²JCP = 10 |

| C3, C5 (meta) | 128.9 | Doublet | ³JCP = 12 |

| C4 (para) | 132.8 | Singlet |

Experimental Protocols

The following protocol outlines the methodology for acquiring high-resolution solid-state ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Sample Grinding: this compound powder is finely ground using a mortar and pestle to ensure homogeneity and efficient packing.

-

Rotor Packing: The finely ground powder is carefully packed into a zirconia solid-state NMR rotor (typically 4 mm diameter). Consistent and tight packing is crucial to achieve stable magic-angle spinning (MAS) and optimal spectral resolution.

-

Rotor Capping: The rotor is securely capped to contain the sample during high-speed spinning.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field solid-state NMR spectrometer is utilized.

-

Probe: A suitable solid-state MAS probe is used.

-

Magic-Angle Spinning (MAS): The sample is spun at a high rate (e.g., 10-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

-

¹H NMR Acquisition:

-

A standard single-pulse excitation sequence is used.

-

High-power proton decoupling is not required for a direct ¹H spectrum but may be used in cross-polarization experiments.

-

-

¹³C NMR Acquisition:

-

Cross-polarization (CP) from ¹H to ¹³C is employed to enhance the ¹³C signal intensity.

-

High-power proton decoupling (e.g., SPINAL-64) is applied during ¹³C acquisition to remove ¹H-¹³C dipolar couplings and improve resolution.

-

-

Referencing: Chemical shifts for ¹H and ¹³C are externally referenced to a standard compound like adamantane.

Visualizations

3.1. J-Coupling Signaling Pathway

The following diagram illustrates the key spin-spin (J-coupling) interactions within the this compound molecule, which give rise to the observed signal multiplicities in the NMR spectra.

3.2. Experimental Workflow

This diagram outlines the logical flow of the experimental process for the NMR spectral analysis of this compound.

An In-Depth Technical Guide to the FT-IR Spectrum Interpretation of Phenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of phenylphosphinic acid. It details the characteristic vibrational frequencies, offers a standard experimental protocol for spectral acquisition, and illustrates key concepts through diagrams to aid in the accurate interpretation of spectral data. This information is crucial for substance identification, purity assessment, and interaction studies in research, quality control, and drug development settings.

Core Concepts in the FT-IR Spectroscopy of this compound

This compound (C₆H₅P(O)HOH) is an organophosphorus compound featuring a phosphorus atom bonded to a phenyl group, a hydroxyl group, a hydrogen atom, and a phosphoryl oxygen. The FT-IR spectrum of this molecule is characterized by the vibrational modes of these functional groups. The key to interpreting the spectrum lies in identifying the absorption bands corresponding to the stretching and bending vibrations of the P=O, P-O-H, P-C (phenyl), and C-H bonds.

The presence of strong hydrogen bonding in the solid state, typically forming dimeric or polymeric structures, significantly influences the position and shape of the O-H and P=O stretching bands, often leading to broad and shifted absorptions.

Data Presentation: Characteristic Vibrational Frequencies

The following table summarizes the principal infrared absorption bands for this compound. The data has been compiled from spectral databases and scientific literature on organophosphorus compounds.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 2850-3000 | Medium-Strong, Broad | O-H stretch (hydrogen-bonded) | P-O-H |

| ~2350 | Medium | P-H stretch | P-H |

| ~3050 | Weak-Medium | C-H stretch (aromatic) | Phenyl C-H |

| 1650-1700 | Broad | P-O-H bend | P-O-H |

| 1400-1500 | Medium-Strong | C=C stretch (aromatic ring) | Phenyl C=C |

| 1150-1250 | Strong | P=O stretch (phosphoryl) | P=O |

| 900-1100 | Strong | P-O stretch | P-O-(H) |

| ~1100 | Medium | In-plane C-H bend (aromatic) | Phenyl C-H |

| 700-900 | Strong | Out-of-plane C-H bend (aromatic) | Phenyl C-H |

| ~750 | Medium | P-C stretch | P-Phenyl |

Experimental Protocols: FT-IR Spectroscopy of Solid this compound

A standard and reliable method for obtaining the FT-IR spectrum of solid this compound is the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic press with a pellet-forming die

-

Agate mortar and pestle

-

Analytical balance

-

Drying oven

-

This compound (analytical grade)

-

Potassium bromide (KBr), FT-IR grade, spectroscopic dry

Procedure:

-

Drying: Dry the this compound sample and the KBr powder in a drying oven at 105-110 °C for at least 2 hours to remove any adsorbed water. Allow to cool to room temperature in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the dried this compound and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Transfer the weighed KBr to the agate mortar and grind it to a fine, consistent powder. Add the this compound to the mortar and continue to grind the mixture for 3-5 minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press. Apply a pressure of 7-10 tons for approximately 2-3 minutes.

-

Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be translucent and free of cracks or cloudiness.

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹ and co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction and, if necessary, a baseline correction on the acquired spectrum.

Mandatory Visualizations

The following diagrams illustrate key aspects of the FT-IR analysis of this compound.

Caption: Functional group correlation to IR absorption regions.

Caption: Experimental workflow for FT-IR analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Phenylphosphinic Acid

Abstract

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of phenylphosphinic acid (C₆H₇O₂P). This compound, an organophosphorus compound, is a key precursor in various chemical syntheses. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification and for elucidating the structure of related compounds in complex matrices. This document outlines a standard experimental protocol for analysis, presents a comprehensive breakdown of the observed mass spectrum, and proposes a detailed fragmentation pathway supported by established principles of mass spectrometry. All quantitative data, experimental workflows, and fragmentation pathways are presented in clear, accessible formats, including structured tables and Graphviz diagrams, to support research and development activities.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A detailed experimental protocol for the analysis of this compound was not available in the cited literature. Therefore, the following section outlines a standard, robust methodology for the analysis of a solid, thermally stable organic compound like this compound using EI-MS with a direct insertion probe.

1.1 Sample Preparation and Introduction

-

Sample Preparation: A small quantity (typically 0.1-1.0 mg) of solid this compound is loaded into a clean glass capillary tube.

-

Probe Insertion: The capillary tube is placed into a direct insertion probe (DIP).

-

Sample Introduction: The DIP is inserted into the high-vacuum region of the mass spectrometer's ion source through a vacuum interlock system.

1.2 Mass Spectrometry Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns and allows for comparison with standard mass spectral libraries.

-

Ion Source Temperature: 200-250 °C. The temperature is gradually increased to facilitate the sublimation of the solid sample into the gas phase for ionization.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40-400

-

Data Acquisition: Full scan mode

The logical workflow for this experimental protocol is visualized in the diagram below.

Caption: Experimental workflow for EI-MS analysis of this compound.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular weight of this compound (C₆H₇O₂P) is 142.09 Da, and its molecular ion peak is observed at m/z 142. The base peak, representing the most abundant ion, is observed at m/z 78. Quantitative data for the major ions, as sourced from the NIST Mass Spectrometry Data Center, are summarized in the table below.[1]

| m/z (Daltons) | Relative Intensity (%) | Proposed Ion Formula/Structure |

| 142 | 25 | [C₆H₅P(O)(OH)H]⁺• (Molecular Ion) |

| 125 | 20 | [C₆H₅P(O)H]⁺ |

| 95 | 35 | [C₆H₆P]⁺ |

| 78 | 100 | [C₆H₆]⁺• (Benzene) |

| 77 | 65 | [C₆H₅]⁺ (Phenyl Cation) |

| 51 | 40 | [C₄H₃]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺•) at m/z 142 . This high-energy ion subsequently undergoes a series of bond cleavages and rearrangements to produce the observed fragment ions. The proposed pathway is detailed below and illustrated in the subsequent diagram.

-

Formation of the Molecular Ion (m/z 142): The process begins with the ionization of the this compound molecule.

C₆H₅P(O)(OH)H + e⁻ → [C₆H₅P(O)(OH)H]⁺• + 2e⁻

-

Formation of Ion m/z 125: The molecular ion can undergo the loss of a hydroxyl radical (•OH, 17 Da) via cleavage of the P-OH bond, resulting in the formation of the [C₆H₅P(O)H]⁺ ion.

[C₆H₅P(O)(OH)H]⁺• → [C₆H₅P(O)H]⁺ + •OH

-

Formation of the Base Peak (m/z 78): The most favorable fragmentation pathway involves a rearrangement, likely a hydrogen transfer to the phenyl ring, followed by the cleavage of the C-P bond. This results in the loss of a neutral metaphosphorous acid radical (•PO₂H, 64 Da) and the formation of the highly stable benzene (B151609) radical cation, which is the base peak.[1]

[C₆H₅P(O)(OH)H]⁺• → [C₆H₆]⁺• + •PO₂H

-

Formation of Ion m/z 77: A direct cleavage of the C-P bond without hydrogen rearrangement leads to the loss of the phosphinoyl radical (•P(O)(OH)H, 65 Da) and the formation of the phenyl cation.

[C₆H₅P(O)(OH)H]⁺• → [C₆H₅]⁺ + •P(O)(OH)H

-

Formation of Ion m/z 95: This ion is proposed to form from the benzene radical cation (m/z 78) through the loss of a hydrogen atom followed by the addition of a phosphorus atom, or more likely, from an alternative fragmentation of the molecular ion involving the loss of water and a hydroxyl group, leading to a [C₆H₆P]⁺ structure.

-

Formation of Ion m/z 51: This fragment is a classic daughter ion of the phenyl cation (m/z 77). It is formed by the elimination of a neutral acetylene (B1199291) molecule (C₂H₂, 26 Da), a characteristic fragmentation of aromatic rings.[2][3]

[C₆H₅]⁺ → [C₄H₃]⁺ + C₂H₂

The relationships between these key ions are visualized in the fragmentation diagram below.

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The electron ionization mass spectrum of this compound is dominated by fragmentation pathways involving the cleavage of the carbon-phosphorus bond and rearrangements within the phosphinic acid moiety. The formation of the highly stable benzene radical cation (m/z 78) as the base peak indicates that C-P bond scission coupled with hydrogen transfer is the most favorable fragmentation process. Other significant fragments, including the phenyl cation (m/z 77) and its subsequent daughter ion (m/z 51), provide classic diagnostic markers for the presence of the phenyl group. This detailed analysis serves as a valuable reference for the structural confirmation of this compound and the identification of related structures in complex analytical samples.

References

Quantum Chemical Calculations of Phenylphosphinic Acid: A Technical Guide for Researchers

Introduction: Phenylphosphinic acid (PPA), an organophosphorus compound with the formula C₆H₅PH(O)OH, is a molecule of significant interest in synthetic chemistry and material science. It serves as a key precursor in the synthesis of various more complex organophosphorus compounds, including its oxidized form, phenylphosphonic acid.[1] Understanding the structural, electronic, and reactive properties of this compound at a molecular level is crucial for optimizing its applications and developing new derivatives. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these properties with high accuracy.

This technical guide offers an in-depth overview of the computational methodologies used to study this compound. It is intended for researchers, scientists, and drug development professionals who wish to apply these techniques to understand and predict the behavior of this and similar organophosphorus molecules.

Core Computational Methodologies

The theoretical investigation of this compound primarily relies on Density Functional Theory (DFT). DFT is a robust quantum mechanical method that can determine the electronic structure of a molecule to predict its geometry, vibrational frequencies, and various electronic properties.[2] A typical computational workflow involves three main stages: geometry optimization, frequency analysis, and electronic property calculation.

Theoretical Level: A widely used and reliable level of theory for organophosphorus compounds combines the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p).[3][4][5] The B3LYP functional offers a good balance between accuracy and computational cost, while the 6-311++G(d,p) basis set provides sufficient flexibility to accurately describe the electronic structure, including polarization and diffuse functions, which are important for hydrogen bonding and anionic states.

Below is a diagram illustrating the standard workflow for the quantum chemical analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 5. researchgate.net [researchgate.net]

Theoretical Underpinnings of Phenylphosphinic Acid Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphinic acid (PPA), an organophosphorus compound of significant interest, serves as a versatile precursor and catalyst in a multitude of chemical transformations. Its unique reactivity, stemming from the presence of a phosphorus-hydrogen bond and its tautomeric equilibrium, has made it a focal point in synthetic chemistry and a valuable tool in the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the theoretical studies on the reaction mechanisms of this compound, supported by experimental data and detailed protocols. The core reactions discussed herein—oxidation, esterification, and its catalytic role in the Kabachnik-Fields reaction—are fundamental to understanding and harnessing the synthetic potential of this multifaceted molecule. For professionals in drug discovery, a deep understanding of these mechanisms is paramount for the rational design of phosphinate-based drugs and prodrugs.[1]

Core Concepts: Tautomerism in this compound

A critical aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium between the pentavalent phosphinic acid form (P(V)) and the trivalent phosphonous acid form (P(III)). The P(V) tautomer, C₆H₅P(O)(OH)H, is generally the more stable and predominant form. However, the P(III) tautomer, C₆H₅P(OH)₂, though present in smaller quantities, is often the more reactive species in certain reactions, particularly those involving nucleophilic attack by the phosphorus atom.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and mechanism of this tautomeric interconversion. Computational models suggest that the uncatalyzed intramolecular tautomerization has a high energy barrier.[2] However, the presence of solvents or other reagents can facilitate this conversion through intermolecular proton transfer, significantly lowering the activation energy. Understanding this equilibrium is crucial as the choice of reaction conditions can favor one tautomer over the other, thereby directing the reaction towards a desired pathway.

Key Reaction Mechanisms: Theoretical and Experimental Insights

Oxidation of this compound

The oxidation of this compound to phenylphosphonic acid is a fundamental transformation, converting the phosphorus center from the +1 to the +3 oxidation state. This reaction is not only a common method for the synthesis of phenylphosphonic acid but also a subject of detailed mechanistic studies.[3][4][5][6][7]

Theoretical Perspectives:

Computational studies on the oxidation of phosphinic acids suggest that the reaction mechanism is highly dependent on the oxidant. For many oxidations, the active species is believed to be the tetracoordinated, pentavalent form of this compound. Theoretical calculations can model the interaction of the oxidant with the P-H bond, providing insights into the transition state geometry and the nature of the bond-breaking and bond-forming processes. DFT calculations can be employed to determine the energy profile of the reaction, identifying the rate-determining step and the influence of substituents on the reaction rate.

Experimental Evidence and Protocols:

Kinetic studies on the oxidation of this compound by various oxidizing agents, such as metal ions (e.g., V(V), Cr(VI)) and other reagents (e.g., bromamine-B), have provided valuable quantitative data.[8] These studies often reveal a first-order dependence on both the oxidant and this compound concentrations.

Experimental Protocol: Oxidation of this compound with Nitric Acid [3][4][6][7]

This protocol describes a common laboratory-scale synthesis of phenylphosphonic acid.

Materials:

-

This compound

-

Concentrated nitric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a thermometer, melt 10.0 g (69.7 mmol) of this compound by heating to 100 °C.

-

Carefully and slowly add 3.5 mL (54.4 mmol) of concentrated nitric acid to the molten this compound. An exothermic reaction will occur.

-

After the addition is complete and the initial exothermic reaction has subsided, allow the reaction mixture to cool to room temperature. A yellow solid should form.

-

Pour the yellow solid into 100 mL of water and stir until it is fully dissolved.

-

Transfer the aqueous solution to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be recrystallized from diethyl ether to yield pure phenylphosphonic acid as a colorless solid.

Quantitative Data: Oxidation Kinetics

The following table summarizes representative kinetic data for the oxidation of this compound by different oxidizing agents.

| Oxidizing Agent | Rate Law | Key Findings |

| Vanadium(V) | Rate = k[V(V)][PPA] | The reaction proceeds through the formation of an intermediate complex. |

| Chromic Acid | Complex kinetics | Evidence for the formation of an anhydride (B1165640) between HCrO₄⁻ and both tautomeric forms of PPA.[8] |

| Bromamine-B | Rate = k[BAB][PPA][H⁺] | A substantial primary kinetic isotope effect suggests the P-H bond is broken in the rate-determining step. |

| 2,2'-Bipyridinium Chlorochromate (BPCC) | Rate = k[BPCC][PPA] | The reaction is catalyzed by H⁺ ions. The tricoordinated P(III) form is concluded not to participate in the oxidation. |

Logical Workflow for Oxidation Synthesis

Esterification Reactions

The esterification of this compound and its derivatives is a key method for the synthesis of phosphinates, which are important intermediates in organic synthesis and have applications in medicinal chemistry.

Theoretical Mechanisms:

Theoretical studies on the esterification of phosphinic acids, for instance, using the T3P® reagent (propane phosphonic acid anhydride), have been performed using DFT methods.[3] These calculations help to elucidate the role of the activating agent and the reaction energetics. For example, in the T3P®-promoted esterification, calculations have shown that the reaction proceeds through an adduct of the phosphinic acid and the T3P® reactant, and the overall reaction is significantly exothermic.[3]

Experimental Protocols and Data:

Various methods for the esterification of phosphinic acids have been developed, including microwave-assisted direct esterification.

Experimental Protocol: Microwave-Assisted Direct Monoesterification of Phenylphosphonic Acid

This protocol provides a general procedure for the monoesterification of phenylphosphonic acid, which is analogous to the esterification of this compound derivatives.

Materials:

-

Phenylphosphonic acid

-

Desired alcohol (e.g., butanol)

-

Ionic liquid catalyst (e.g., [bmim][BF₄])

-

Microwave process vial

-

Microwave reactor

Procedure:

-

To a microwave process vial, add phenylphosphonic acid (1.0 eq.), the desired alcohol (15 eq.), and [bmim][BF₄] (0.1 eq.).

-

Seal the vial with a septum cap.

-

Place the vial in the cavity of a microwave reactor.

-

Set the reaction temperature to 180°C and the irradiation time to 45-60 minutes, with magnetic stirring.

-

Monitor the reaction progress using ³¹P NMR spectroscopy.

-

Upon completion, the product can be isolated and purified using standard techniques.

Quantitative Data: T3P®-Promoted Derivatizations

Theoretical calculations have provided valuable energetic data for T3P®-promoted reactions of cyclic phosphinic acids.[3]

| Reaction | Direct Derivatization Energetics (kJ/mol) | T3P®-Promoted Derivatization Energetics (kJ/mol) |

| Esterification with butanol | Slightly exothermic | -59.2 |

| Amidation with butylamine | Endothermic | -31.6 |

Signaling Pathway for T3P®-Promoted Esterification

This compound as a Catalyst: The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (like diethyl phosphite) to synthesize α-aminophosphonates. This compound and its derivatives can act as efficient catalysts for this transformation.

Theoretical Insights into the Mechanism:

The Kabachnik-Fields reaction can proceed through two primary pathways: the "imine pathway" or the "α-hydroxyphosphonate pathway".

-

Imine Pathway: The amine and carbonyl compound first react to form an imine, which is then attacked by the hydrophosphoryl compound.

-

α-Hydroxyphosphonate Pathway: The carbonyl compound and the hydrophosphoryl compound react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.

Theoretical calculations have been employed to investigate the relative energies of the intermediates in these pathways.[9][10] For many systems, the imine intermediate is found to be kinetically and thermodynamically favored, supporting the prevalence of the imine pathway.[9][10]

Experimental Evidence and Comparative Data:

A wide range of catalysts have been developed for the Kabachnik-Fields reaction. The following table provides a comparative overview of the performance of different catalyst types.

Quantitative Data: Catalyst Comparison for the Kabachnik-Fields Reaction

| Catalyst Class | Example Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Lewis Acids | ZnCl₂/PPh₃ | - | - | Room Temp | 24 | 75-84 |

| Mg(ClO₄)₂ | 10 | Acetonitrile | 80 | - | High | |

| Brønsted Acids | p-Toluenesulfonic acid | - | Water | Room Temp | - | Good |

| Phenylboronic acid | - | Solvent-free | 50 | - | Good | |

| Organocatalysts | Thiourea Derivative | - | - | - | - | - |

| Heterogeneous | Phenylphosphonic acid | - | - | - | - | - |

Note: This table presents a selection of data from various sources to illustrate the diversity of catalysts and conditions.[11][12]

Logical Diagram of Competing Pathways in the Kabachnik-Fields Reaction

Conclusion

The study of this compound reaction mechanisms, through a synergistic combination of theoretical calculations and experimental investigations, provides a powerful framework for understanding and predicting its chemical behavior. For researchers in drug development, this knowledge is invaluable for the design of new synthetic routes to phosphinate-containing bioactive molecules. The theoretical models offer profound insights into transition states and reaction energetics, guiding the optimization of reaction conditions to enhance yields and selectivity. As computational methods continue to advance in accuracy and efficiency, their role in elucidating complex reaction networks and accelerating the discovery of novel therapeutic agents will undoubtedly expand. This guide serves as a foundational resource for professionals seeking to leverage the rich chemistry of this compound in their research endeavors.

References

- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Thermal Decomposition Pathways of Phenylphosphinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phenylphosphinic acid (C₆H₅PH(O)OH) is a reactive organophosphorus compound characterized by a phosphorus atom bonded to a phenyl group, a hydrogen atom, and two oxygen atoms in a phosphinic acid moiety. Its thermal decomposition is a complex process that is believed to proceed through disproportionation reactions, yielding a variety of phosphorus-containing products. The initial step in the thermal degradation of this compound is an intermolecular dehydration to form its anhydride (B1165640). This anhydride is a key intermediate that subsequently undergoes further decomposition.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is understood to be a multi-step process. The primary proposed pathway involves the formation of an anhydride intermediate, which then disproportionates to yield both more oxidized and more reduced phosphorus species.

Step 1: Anhydride Formation

Upon heating, two molecules of this compound undergo intermolecular condensation, eliminating a molecule of water to form phenylphosphinic anhydride.

Step 2: Anhydride Decomposition and Disproportionation

The formed phenylphosphinic anhydride is unstable at elevated temperatures and undergoes a complex decomposition and disproportionation. This step is proposed to involve the formation of a highly reactive phenylphosphinidene intermediate. The decomposition of the anhydride leads to the formation of phenylphosphonic acid (a more oxidized species) and phenylphosphine (B1580520) (a more reduced species).[1][2] Additionally, the self-reaction of the phenylphosphinidene intermediate can lead to the formation of cyclic organophosphorus compounds, such as tetraphenylcyclotetraphosphine.[2]

The overall disproportionation reaction for monosubstituted phosphinic acids, such as this compound, can be summarized as a conversion to the corresponding phosphine (B1218219) and phosphonic acid.[1]

Key Chemical Species

The following table summarizes the key reactants, intermediates, and products involved in the thermal decomposition of this compound.

| Role | Chemical Name | Molecular Formula | Structure |

| Reactant | This compound | C₆H₇O₂P | C₆H₅P(O)(OH)H |

| Intermediate | Phenylphosphinic Anhydride | C₁₂H₁₂O₃P₂ | [C₆H₅P(O)H]₂O |

| Intermediate | Phenylphosphinidene | C₆H₅P | C₆H₅-P: |

| Product | Phenylphosphonic Acid | C₆H₇O₃P | C₆H₅P(O)(OH)₂ |

| Product | Phenylphosphine | C₆H₅PH₂ | C₆H₅PH₂ |

| Product | Tetraphenylcyclotetraphosphine | C₂₄H₂₀P₄ | (C₆H₅P)₄ |

| Byproduct | Water | H₂O | H₂O |

Visualization of Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following protocols are representative methodologies for such an analysis.

Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the thermal stability, decomposition temperatures, and associated thermal events (endothermic/exothermic) of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous TGA-DSC instrument is used.

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to ensure a pyrolysis environment.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: The instrument records the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

The onset temperature of decomposition is determined from the TGA curve where significant mass loss begins.

-

The temperature of the maximum rate of decomposition (Tmax) is identified from the peak of the DTG curve.

-

The residual mass at the end of the experiment is quantified from the TGA curve.

-

The DSC curve is analyzed to identify endothermic or exothermic events associated with dehydration, melting, and decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A very small amount of this compound (typically 50-200 µg) is placed into a pyrolysis sample cup.

-

Instrumentation: A pyrolysis unit is directly coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Pyrolysis Conditions:

-

Mode: Single-shot pyrolysis.

-

Pyrolysis Temperature: The temperature is set to the Tmax determined from the TGA analysis to ensure complete decomposition.

-

Atmosphere: The pyrolysis is carried out in an inert carrier gas (e.g., helium).

-

-

Gas Chromatography (GC) Conditions:

-

Injection: The pyrolysis products are swept directly into the GC inlet.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating the expected aromatic and organophosphorus compounds.

-

Oven Program: A temperature program is used to separate the pyrolysis products, for example:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

Data Analysis: The separated components are identified by comparing their mass spectra with a spectral library (e.g., NIST/Wiley) and by interpreting the fragmentation patterns.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the experimental analysis of the thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a complex process initiated by dehydration to its anhydride, followed by disproportionation to yield phenylphosphonic acid and phenylphosphine, among other products. The proposed involvement of a phenylphosphinidene intermediate helps to explain the observed product distribution. While a definitive quantitative understanding of the decomposition kinetics and product yields requires further experimental investigation, the analytical approach outlined in this guide, employing TGA-DSC and Py-GC-MS, provides a robust framework for such studies. For professionals in pharmaceutical development and chemical manufacturing, a thorough understanding of these decomposition pathways is essential for ensuring the safe handling, storage, and processing of this compound and related compounds.

References

- 1. Organophosphorus intermediates. Part IV. Formation of phenylphosphinidene in the decomposition of phenylphosphinic anhydride: mechanism for the thermal decomposition of monosubstituted phosphinic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Organophosphorus intermediates. Part I. The formation and decomposition of phenylphosphinic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of Phenylphosphinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenylphosphinic acid (CAS: 1779-48-2), an organophosphorus compound of significant interest in medicinal chemistry, materials science, and organic synthesis. An understanding of its solubility is critical for its application as a synthetic precursor, catalyst, and building block in the development of novel therapeutic agents and advanced materials. This document collates available quantitative solubility data, details the standard experimental methodology for solubility determination, and provides visual diagrams of key workflows and principles.

Quantitative Solubility Data

Table 1: Solubility of this compound in Water

The solubility of this compound in water has been measured at various temperatures. The data indicates a positive correlation between temperature and solubility.

| Temperature (K) | Mole Fraction (x₁) | Mass Solubility (g / 100g H₂O) |

| 297.79 | 0.0136 | 7.66 |

| 302.81 | 0.0145 | 8.16 |

| 307.82 | 0.0154 | 8.69 |

| 312.84 | 0.0164 | 9.27 |

Data sourced from a study by Wang et al. (2006).

Table 2: Mole Fraction Solubility of this compound in Supercritical Carbon Dioxide (SCCO₂) with and without Methanol (B129727) Cosolvent

The solubility of this compound has been determined in supercritical carbon dioxide, highlighting its potential for green chemistry applications. The addition of a polar cosolvent like methanol significantly enhances solubility.[1]

| Temperature (K) | Pressure (MPa) | Mole Fraction (x₁) in neat SCCO₂ (× 10⁻⁵) | Mole Fraction (x₁) in SCCO₂ + 1 mol% MeOH (× 10⁻⁵) | Mole Fraction (x₁) in SCCO₂ + 4 mol% MeOH (× 10⁻⁵) |

| 313 | 10 | 0.1 | 0.3 | 2.4 |

| 313 | 12 | 0.9 | 2.3 | 18.0 |

| 313 | 15 | 4.0 | 10.0 | 78.0 |

| 313 | 20 | 16.0 | 40.0 | 292.0 |

| 323 | 10 | 0.2 | 0.5 | 4.0 |

| 323 | 12 | 1.2 | 3.0 | 24.0 |

| 323 | 15 | 5.0 | 13.0 | 100.0 |

| 323 | 20 | 18.0 | 45.0 | 330.0 |

| 333 | 10 | 0.3 | - | - |

| 333 | 12 | 1.5 | - | - |

| 333 | 15 | 6.0 | - | - |

| 333 | 20 | 20.0 | - | - |

Data sourced from a study by John et al. (2019).[1]

Table 3: Solubility of this compound in Various Organic Solvents

This table summarizes available quantitative and qualitative solubility data for this compound in a range of common organic solvents at standard conditions.

| Solvent | Class | Solubility |

| Water | Polar Protic | 7.7 g/100 mL (at 25 °C)[2][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL (351.89 mM)[4] |

| Ethanol | Polar Protic | Soluble[5] |

| Acetone | Polar Aprotic | Soluble[5] |

| Diethyl Ether | Ether / Nonpolar | Slightly Soluble |

| Benzene | Aromatic Hydrocarbon | Insoluble |

| Hexane | Aliphatic Hydrocarbon | Insoluble |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Insoluble[5] |

Experimental Protocols: Determination of Solid-Liquid Equilibrium Solubility

The most common and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal saturation method , often referred to as the shake-flask method , coupled with gravimetric analysis for quantification.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel or temperature-controlled shaker bath

-

Magnetic stirrer and stir bars

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance (readable to ±0.1 mg)

-

Pipettes and volumetric flasks

-

Drying oven

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure the solution reaches saturation.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Maintain a constant, controlled temperature using the jacketed vessel or shaker bath. Agitate the mixture vigorously using a magnetic stirrer for a sufficient duration to ensure thermodynamic equilibrium is reached. This period can range from several hours to days and should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for a period. This step is also performed at the constant experimental temperature.

-

Sample Withdrawal: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To ensure no solid particles are transferred, immediately pass the solution through a syringe filter into a pre-weighed, dry container (e.g., a vial or evaporating dish).

-

Quantification (Gravimetric Analysis):

-

Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation: The solubility can be expressed in various units. For mass solubility (g of solute / 100 g of solvent):

-

Mass of solute = (Mass of container + dry residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + dry residue)

-

Solubility = (Mass of solute / Mass of solvent) × 100

-

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps of the isothermal saturation method for solubility determination.

Caption: Experimental workflow for solubility determination.

Logical Relationship Diagram

This diagram illustrates the solubility behavior of this compound based on the "like dissolves like" principle, categorizing solvents by their polarity.

Caption: Solubility relationships of this compound.

References

Acidity and pKa of Phenylphosphinic Acid in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and aqueous pKa of phenylphosphinic acid. This compound, an organophosphorus compound with the chemical formula C₆H₅P(O)(OH)H, is utilized in various chemical syntheses.[1][2][3] A thorough understanding of its acidic properties is crucial for its application in reaction chemistry, formulation science, and drug development.

Acidity and Dissociation in Aqueous Solution

This compound is a moderately strong monoprotic acid in aqueous solution.[2][4] Its acidity is attributed to the phosphinic acid moiety, where the hydroxyl group attached to the phosphorus atom can donate a proton. The presence of the electron-withdrawing phenyl group enhances the acidity of the P-OH bond.

The dissociation of this compound in water can be represented by the following equilibrium:

C₆H₅P(O)(OH)H + H₂O ⇌ C₆H₅P(O)(O)H⁻ + H₃O⁺

The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. It is often expressed in logarithmic scale as the pKa value (pKa = -log Ka). A lower pKa value indicates a stronger acid.

Quantitative Data on the pKa of this compound

The pKa of this compound has been reported in the literature. The following table summarizes the available quantitative data.

| Parameter | Value | Temperature (°C) |

| pKa | 2.1 | 17 |

(Data sourced from multiple chemical databases and literature.)[1][3]

Experimental Determination of pKa

The pKa of a compound can be determined experimentally using various techniques. The most common and accurate methods for ionizable compounds like this compound are potentiometric titration and UV-Vis spectrophotometry.[5][6]

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination that involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH.[5][6]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of a known concentration (e.g., 0.01 M) in deionized water.

-

Prepare a standardized solution of a strong, carbonate-free base, typically sodium hydroxide (B78521) (e.g., 0.1 M).

-

Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[7]

-

-

Apparatus Setup:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Place a known volume of the this compound solution into a thermostatted titration vessel.

-

Add the background electrolyte to the analyte solution.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a magnetic stirrer to ensure the homogeneity of the solution.

-

-

Titration Procedure:

-

Begin the titration by adding small, precise increments of the standardized strong base to the this compound solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point.

-

The equivalence point can be determined from the inflection point of the titration curve, which is more accurately found by plotting the first or second derivative of the curve.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[8][9]

Detailed Methodology:

-